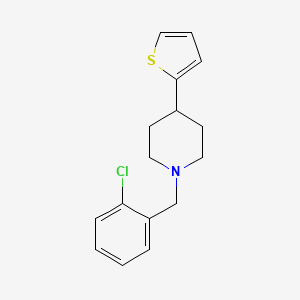

1-(2-Chlorobenzyl)-4-(thiophen-2-yl)piperidine

Description

1-(2-Chlorobenzyl)-4-(thiophen-2-yl)piperidine is a piperidine-based heterocyclic compound featuring a 2-chlorobenzyl group at the nitrogen atom and a thiophen-2-yl substituent at the 4-position of the piperidine ring. Piperidine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, including enzymes and receptors. The chloro and thiophenyl groups in this compound likely influence its electronic properties, lipophilicity, and binding affinity, making it a candidate for pharmacological applications.

Properties

IUPAC Name |

1-[(2-chlorophenyl)methyl]-4-thiophen-2-ylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNS/c17-15-5-2-1-4-14(15)12-18-9-7-13(8-10-18)16-6-3-11-19-16/h1-6,11,13H,7-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDEDETQBWJAJEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CS2)CC3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorobenzyl)-4-(thiophen-2-yl)piperidine typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the cyclization of appropriate precursors.

Substitution with 2-Chlorobenzyl Group: The piperidine ring is then reacted with 2-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to introduce the 2-chlorobenzyl group.

Introduction of Thiophen-2-yl Group: Finally, the thiophen-2-yl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorobenzyl)-4-(thiophen-2-yl)piperidine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorobenzyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride or potassium carbonate in anhydrous solvents.

Major Products Formed

Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

Reduction: Reduced derivatives such as alcohols or amines.

Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Chlorobenzyl)-4-(thiophen-2-yl)piperidine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biological targets.

Medicine: Investigated for its potential therapeutic properties, including its effects on the central nervous system.

Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzyl)-4-(thiophen-2-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperidine Derivatives with Thiophene Moieties

MK88 [1-(Thiophen-2-yl)-4-(4-(trifluoromethyl)phenyl)piperidine Butane-1,4-dione]

- Structure : Incorporates a thiophen-2-yl group and a trifluoromethylphenyl-substituted piperidine, linked via a butane-dione bridge.

- Synthesis : Prepared via HOBt/TBTU-mediated coupling, yielding an 87% isolated product .

BTCP Analogs [1-(1-(Benzo[b]thiophen-2-yl)cyclohexyl)piperidine]

- Structure : Features a benzo[b]thiophene and cyclohexyl group fused to the piperidine ring.

- Activity: Competitive inhibitors of trypanothione reductase (TbTR), relevant for treating African trypanosomiasis. Modifications to the BTCP scaffold (e.g., indole-thiazole derivatives) enhance activity by targeting hydrophobic pockets in TbTR .

- Key Differences : The target compound lacks the bulky benzo[b]thiophene and cyclohexyl groups, which may reduce steric hindrance and improve blood-brain barrier penetration.

Thiophene-Containing Antiproliferative Agents

Sulfonamide-Thiophene Hybrids (Compounds 26–29)

Chlorobenzyl-Substituted Piperidines

1-(2-Chloro-4-fluorobenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine

- Structure : Piperidine substituted with a chloro-fluorobenzoyl group and an oxadiazole-methyl moiety.

- Properties : Predicted density (1.312 g/cm³) and pKa (0.10) suggest high lipophilicity, favoring membrane permeability .

- Key Differences : The oxadiazole group in this compound may engage in π-π stacking absent in the target molecule, influencing receptor binding.

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Analysis of Key Features

Biological Activity

1-(2-Chlorobenzyl)-4-(thiophen-2-yl)piperidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a chlorobenzyl group and a thiophene moiety. The structural configuration is crucial for its interaction with biological targets, enhancing its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Receptor Binding : The piperidine portion of the compound may facilitate binding to neurotransmitter receptors, potentially influencing neurological pathways.

- Enzyme Inhibition : The compound has shown inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission and neurodegenerative diseases .

- Antiviral Activity : Thiophene derivatives, including this compound, have exhibited antiviral properties, particularly against viral entry mechanisms by disrupting interactions between viral proteins and host cell receptors .

Anticancer Properties

Research indicates that compounds similar to this compound possess anticancer properties. For instance, derivatives have demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon cancer) with IC50 values in the micromolar range .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that thiophene-linked piperidine derivatives exhibit significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli .

Case Studies

- Antiviral Efficacy : A study highlighted the antiviral potential of thiophene derivatives against Ebola virus pseudotypes, where the compound inhibited viral entry by targeting specific protein interactions crucial for infection .

- Neuroprotective Effects : In a model assessing neurodegenerative conditions, compounds similar to this compound showed promise in reducing neuroinflammation by inhibiting COX enzymes involved in inflammatory pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.